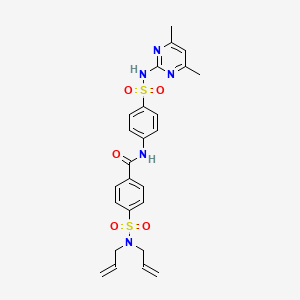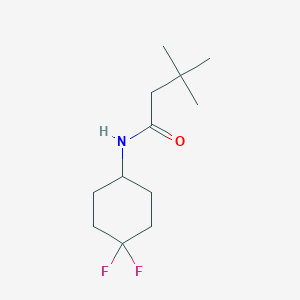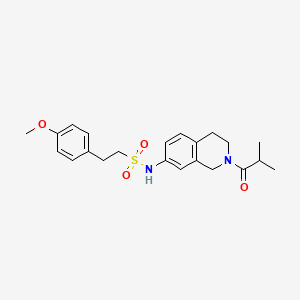
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multi-step chemical reactions, including cyclization, acylation, and sulfonation processes. For example, a practical and efficient route to 4-aminoisoquinolone derivatives has been developed through Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides under external-oxidant-free conditions at room temperature, showcasing good functional group tolerance and excellent selectivity (Tan et al., 2014). Another approach involves the synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through activated Pictet-Spengler reactions followed by oxidation, which constitutes a new class of quinones (Shinkevich et al., 2011).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is often characterized using X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the crystal structure of certain derivatives reveals unusual binding modes and structural features that contribute to their biological activity, such as inhibiting human carbonic anhydrases (Mader et al., 2011). Such analyses are crucial for understanding the interactions at the molecular level and for guiding the design of more selective and potent derivatives.
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including Ritter reactions, which facilitate the synthesis of spirocyclic systems and dihydroisoquinoline derivatives (Rozhkova et al., 2013). These reactions are pivotal for modifying the chemical structure and enhancing the pharmacological profile of these compounds.
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are essential for predicting the behavior of these compounds in biological systems and for their formulation in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the presence of functional groups, define the interactions of tetrahydroisoquinoline derivatives with biological targets. For example, the presence of sulfonamide groups in some derivatives is associated with significant biological activities, such as inhibition of carbonic anhydrases, showcasing the impact of chemical modifications on the therapeutic potential of these compounds (Mader et al., 2011).
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)22(25)24-12-10-18-6-7-20(14-19(18)15-24)23-29(26,27)13-11-17-4-8-21(28-3)9-5-17/h4-9,14,16,23H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQZYFOSLXLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)
![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)
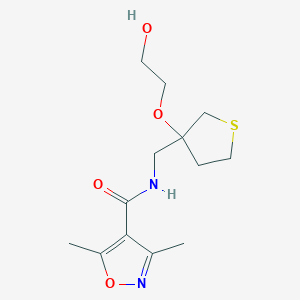



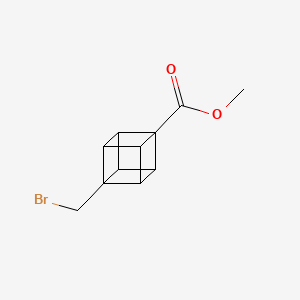
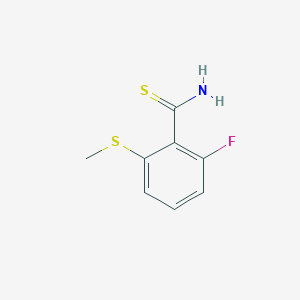
![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)
